molecular formula C13H13N3O4 B169408 Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate CAS No. 187724-88-5

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B169408
CAS No.: 187724-88-5
M. Wt: 275.26 g/mol
InChI Key: HAXXOPWEDLHULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H13N3O4 and its molecular weight is 275.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

187724-88-5

Molecular Formula

C13H13N3O4

Molecular Weight

275.26 g/mol

IUPAC Name

ethyl 2-amino-5-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C13H13N3O4/c1-2-20-13(17)10-7-11(15-12(10)14)8-3-5-9(6-4-8)16(18)19/h3-7,15H,2,14H2,1H3

InChI Key

HAXXOPWEDLHULE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])N

Synonyms

1H-Pyrrole-3-carboxylic acid, 2-aMino-5-(4-nitrophenyl)-, ethyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a dry three-necked flask, under argon, 75 ml of abs. ethanol and 6.5 g (390 mmol) of 2-amidino-acetic acid ethyl ester hydrochloride [preparation see: Liebigs Ann. Chem., 1895 (1977)] are cooled to 0-5° C. and 2.65 g (390 mmol) of sodium ethanolate are added. 5 g (195 mmol) of 2-bromo-1-(4-nitro-phenyl)-ethan-1-one are then added and the mixture is allowed to rise to room temperature and is stirred for a further 48 hours. The reaction mixture is then partitioned between water and ethyl acetate. The ethyl acetate phase is washed three times with water and once with sat. NaCl solution, dried and filtered, and the filtrate is concentrated by evaporation. The reddish-brown residue is made into a slurry in hexane, the title compound precipitating in the form of a crude product (purity 93%) which is used for the next step without further purification; MS: (M)+ =275.
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.